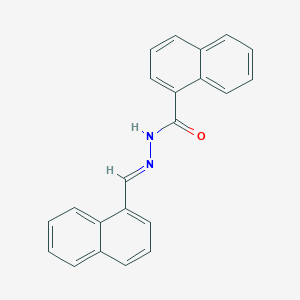

N'-(1-萘甲亚甲基)-1-萘酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N'-(1-naphthylmethylene)-1-naphthohydrazide belongs to the class of organic compounds known as Schiff bases, which are formed by the condensation of an amine with an aldehyde. These compounds have been widely studied due to their diverse chemical properties and potential applications in various fields, excluding their use in drug applications and dosages.

Synthesis Analysis

The synthesis of similar Schiff bases often involves a condensation reaction between an amine and an aldehyde. For example, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, was synthesized through the condensation of 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, highlighting the typical approach for synthesizing such compounds (Yathirajan et al., 2007).

Molecular Structure Analysis

The molecular structure of Schiff bases like N'-(1-naphthylmethylene)-1-naphthohydrazide is characterized by the presence of a C=N double bond, which often results in a planar molecule. This configuration facilitates π-electron delocalization across the molecule, impacting its chemical reactivity and properties. The crystal packing of these molecules is typically stabilized by hydrogen bonds and π-π interactions, contributing to their solid-state structure and reactivity (Inabe et al., 1994).

Chemical Reactions and Properties

Schiff bases like N'-(1-naphthylmethylene)-1-naphthohydrazide participate in various chemical reactions, including proton transfer and complex formation with metals. These reactions are influenced by the π-electron delocalization in the molecule and its ability to act as a ligand, forming complexes with transition metals, which can be utilized in catalysis and material science applications (Qiu Rui, 2011).

Physical Properties Analysis

The physical properties of Schiff bases are closely related to their molecular structure. They typically exhibit solid-state properties that include planarity and the ability to form crystalline structures through hydrogen bonding and π-π interactions. These interactions not only stabilize the crystal structure but also influence the melting points, solubility, and other physical properties of these compounds (Sharma et al., 2022).

Chemical Properties Analysis

The chemical properties of N'-(1-naphthylmethylene)-1-naphthohydrazide are influenced by its ability to undergo proton transfer reactions, its reactivity towards various chemical reagents, and its function as a ligand in complex formation. These properties are pivotal in its applications in analytical chemistry, catalysis, and as precursors for synthesizing more complex molecules (Liu et al., 2020).

科学研究应用

有机场效应晶体管 (OFET)

萘二酰亚胺衍生物由于其优异的电子亲和力和稳定性,已被广泛研究用于 OFET 应用中的 n 型材料。例如,对含噻吩的 NDI 共聚物的研究证明了它们在 OFET 中的效用,其中聚合物的结晶度和有序性提高了电子性能,展示了高达 0.076 cm2 V−1 s−1 的电子迁移率。这突出了对于提高 OFET 性能至关重要的结构-性质关系 (Durban, Kazarinoff, & Luscombe, 2010)。

光伏应用

基于 NDI 的聚合物也因其在有机光伏器件 (OPV) 中的作用而受到认可,特别是在本体异质结 (BHJ) 全聚合物太阳能电池 (全 PSC) 中。它们的高电子迁移率和吸收近红外区域的光的能力使其对光伏应用具有吸引力。器件功率转换效率 (PCE) 的重大进步突出了 NDI 聚合物在太阳能技术中的潜力,超越了传统的富勒烯衍生物,提供了化学可调性和增强的机械柔韧性 (Zhou & Facchetti, 2018)。

超分子化学和传感

NDI 在超分子化学中得到了广泛的应用,作为复杂分子结构的构建模块。它们形成主客体复合物的能力对于开发分子开关器件(如环链烷和轮烷)以及传感应用至关重要。NDI 的强 π-π 相互作用和电子受体特性使其适合通过阴离子-π 相互作用创建凝胶剂和催化剂,进一步扩展了它们在超分子组装和传感技术中的用途 (Kobaisi 等,2016)。

属性

IUPAC Name |

N-[(E)-naphthalen-1-ylmethylideneamino]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c25-22(21-14-6-10-17-8-2-4-13-20(17)21)24-23-15-18-11-5-9-16-7-1-3-12-19(16)18/h1-15H,(H,24,25)/b23-15+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYADGOOEUXSWSF-HZHRSRAPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-naphthalen-1-ylmethylideneamino]naphthalene-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5525736.png)

![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)

![4-methoxybenzaldehyde O-[(8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5525749.png)

![methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5525764.png)

![[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5525778.png)

![3-({[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5525780.png)

![5-(2-furyl)-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5525792.png)

![(1S*,5R*)-6-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5525794.png)

![2-[(3-isoxazolylmethyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B5525802.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5525807.png)

![8-(9H-purin-6-yl)-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525813.png)